



# Application Notes: SHP099 Treatment in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | SHP099  |           |
| Cat. No.:            | B560175 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a crucial signaling node downstream of receptor tyrosine kinases (RTKs) and a key component in regulating cell survival and proliferation.[1][2] SHP2 primarily activates the RAS–ERK signaling pathway, which is frequently dysregulated in various cancers.[1] This has made SHP2 a compelling target for cancer therapy. **SHP099** is a highly potent, selective, and orally bioavailable small-molecule allosteric inhibitor of SHP2.[1][3] It stabilizes SHP2 in an auto-inhibited conformation, thereby suppressing the RAS-ERK signaling cascade and inhibiting the proliferation of cancer cells driven by RTKs.[1]

Three-dimensional (3D) spheroid cultures have emerged as superior preclinical models compared to traditional 2D monolayer cultures.[4] They more accurately recapitulate the complex cellular interactions, nutrient and oxygen gradients, and drug penetration challenges of an in vivo tumor microenvironment.[5][6] The use of 3D spheroid models provides a more physiologically relevant platform for evaluating the efficacy of anti-cancer agents like **SHP099**. [5] In these models, **SHP099** has demonstrated the ability to inhibit tumor cell growth and is often explored in combination with other targeted therapies to overcome drug resistance.[7][8]

These notes provide detailed protocols for the treatment of 3D tumor spheroids with **SHP099**, including methods for spheroid formation, drug treatment, and endpoint analysis to assess therapeutic efficacy.



## Signaling Pathway: SHP2 Inhibition by SHP099

SHP2 is a critical transducer of signals from activated Receptor Tyrosine Kinases (RTKs) on the cell surface to downstream pathways. Upon growth factor binding, activated RTKs recruit SHP2, which in turn promotes the activation of RAS. This triggers the RAF-MEK-ERK (MAPK) signaling cascade, leading to cell proliferation and survival.[1][9] **SHP099** acts as an allosteric inhibitor, locking SHP2 in an inactive state and blocking this signaling cascade.[1] SHP2 also modulates other critical pathways, such as the PI3K-AKT pathway, which is involved in cell growth and survival.[2][10][11]





Click to download full resolution via product page

Caption: SHP2 signaling cascade and its inhibition by SHP099.



# **Experimental Protocols**Protocol 1: Generation of 3D Tumor Spheroids

This protocol describes a common method for generating uniform tumor spheroids using ultralow attachment plates.

#### Materials:

- Cancer cell line of interest (e.g., HCC1806, A-375)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin or other cell dissociation reagents
- Ultra-low attachment (ULA) 96-well round-bottom plates
- Optional: Extracellular matrix (ECM) like Matrigel™[12]
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Cell Preparation: Culture cells in standard tissue culture flasks until they reach 70-80% confluency.[13]
- Harvesting: Wash the cell monolayer with PBS, then add trypsin and incubate until cells detach. Neutralize the trypsin with complete medium.[14]
- Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer or automated cell counter. Ensure cell viability is >90%.[13]
- Seeding: Dilute the cell suspension to the desired seeding density (e.g., 2,000 to 5,000 cells per well).[4] Dispense the cell suspension into each well of a ULA 96-well plate.



- Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.[13]
- Incubation: Place the plate in a humidified incubator for 3-4 days to allow for spheroid formation. Do not disturb the plate during this time.[12][14]
- Culture Maintenance: After initial formation, replace half of the medium every 2-3 days.[4]
  Spheroids are typically ready for treatment within 3-10 days, depending on the cell line and desired size.[5]

## **Protocol 2: SHP099 Treatment of 3D Spheroids**

This protocol outlines the procedure for treating established spheroids with SHP099.

#### Materials:

- Established tumor spheroids in a 96-well plate
- SHP099 small molecule inhibitor
- Dimethyl sulfoxide (DMSO) for stock solution
- Complete cell culture medium
- Serological pipettes and multichannel pipettes

#### Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **SHP099** (e.g., 10-20 mM) in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Working Solutions: On the day of the experiment, thaw an aliquot of the SHP099 stock solution. Prepare serial dilutions of SHP099 in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 μM to 30 μM).[7] A vehicle control (medium with the same final concentration of DMSO) must be included.
- Spheroid Treatment: Carefully remove half of the existing medium from each well containing a spheroid.



- Drug Addition: Add an equal volume of the prepared **SHP099** working solution or vehicle control to the corresponding wells. This brings the well volume back to the original level and achieves the desired final drug concentration.
- Incubation: Return the plate to the incubator and treat for the desired duration (e.g., 72 hours to 10 days).[5][7]

## **Protocol 3: Spheroid Viability and Growth Assessment**

This protocol details methods to quantify the effect of **SHP099** on spheroid health and size.

A. Viability Assessment (ATP-based Assay)

This method measures the ATP content, which correlates with the number of metabolically active, viable cells.

#### Materials:

- Treated spheroids in a 96-well plate
- CellTiter-Glo® 3D Cell Viability Assay kit or similar
- Opaque-walled 96-well plates suitable for luminescence reading
- Luminometer

#### Procedure:

- Reagent Equilibration: Equilibrate the assay kit components and the spheroid plate to room temperature for approximately 30 minutes.
- Assay Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
- Reagent Addition: Add a volume of the reagent equal to the volume of cell culture medium in each well.



- Lysis: Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
- Signal Stabilization: Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[15]
- Measurement: Read the luminescence using a plate-reading luminometer.
- Data Analysis: Normalize the luminescence values of treated spheroids to the vehicle-treated control spheroids to determine the percentage of viability.[7]
- B. Spheroid Size and Morphology Assessment

This method uses brightfield microscopy to monitor changes in spheroid size and compactness.

#### Materials:

- Treated spheroids in a 96-well plate
- Inverted microscope with a digital camera
- Image analysis software (e.g., ImageJ)

#### Procedure:

- Image Acquisition: Capture brightfield images of the spheroids in each well at regular intervals (e.g., every 24 or 48 hours) throughout the treatment period.[4]
- Image Analysis: Use image analysis software to measure the diameter or area of each spheroid.
- Data Analysis: Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 \* π \* (radius)³). Plot the change in volume over time for each treatment condition to assess the impact on growth.[15]

# **Experimental Workflow**



The following diagram illustrates a typical workflow for screening **SHP099** in a 3D spheroid model.





Click to download full resolution via product page

Caption: A standard workflow for SHP099 efficacy testing in 3D spheroids.

# **Quantitative Data Summary**

The following table summarizes representative data from a study investigating the combination of a PI3K inhibitor (BYL719) and **SHP099** in patient-derived breast cancer organoids.[7]

| Cell Model                        | Treatment (10<br>days) | Effect on<br>Organoid<br>Formation<br>(Normalized) | Cell Viability<br>(Normalized<br>Luminescence<br>) | Citation |
|-----------------------------------|------------------------|----------------------------------------------------|----------------------------------------------------|----------|
| HBCx4B (TNBC)                     | Vehicle Control        | 1.00                                               | 1.00                                               | [7]      |
| BYL719 (1 μM)                     | ~0.75                  | ~0.80                                              | [7]                                                |          |
| SHP099 (10 μM)                    | ~0.60                  | ~0.70                                              | [7]                                                |          |
| BYL719 (1 μM) +<br>SHP099 (10 μM) | ~0.25 (p ≤ 0.01)       | ~0.30 (p ≤ 0.01)                                   | [7]                                                | -        |

Data are approximate values interpreted from published graphs for illustrative purposes. The combination treatment showed a significant reduction in both organoid formation and cell viability compared to single-agent treatments.[7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

### Methodological & Application





- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Spheroids (3D) and Monolayer Cultures (2D) for the In Vitro Assessment of Cytotoxicity Induced by the Mycotoxins Sterigmatocystin, Ochratoxin A and Patulin [mdpi.com]
- 5. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics [ouci.dntb.gov.ua]
- 6. 3D spheroid culture to examine adaptive therapy response in invading tumor cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 11. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: SHP099 Treatment in 3D Spheroid Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560175#shp099-treatment-in-3d-spheroid-cultures]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com